Amitriptyline-d6 Hydrochloride
Overview
Description
Amitriptyline-d6 Hydrochloride is a deuterated form of Amitriptyline Hydrochloride, a tricyclic antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Amitriptyline. The deuterium atoms in this compound replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties.
Mechanism of Action
Target of Action
Amitriptyline-d6 Hydrochloride primarily targets the serotonin reuptake transporter (SERT) and the norepinephrine reuptake transporter (NET) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal communication .
Mode of Action
This compound acts by inhibiting the reuptake of neurotransmitters, specifically serotonin and norepinephrine, at the presynaptic neuronal membrane . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their ability to transmit signals to the postsynaptic neuron .
Biochemical Pathways
This compound affects the biochemical pathways involving serotonin and norepinephrine. By blocking the reuptake of these neurotransmitters, it influences the signaling pathways they are involved in . The drug is metabolized mainly via the CYP2C19 and CYP2D6 pathways . Metabolism by CYP2C19 results in active metabolites, including nortriptyline, another tricyclic antidepressant. Metabolism catalyzed by CYP2D6 results in the formation of the less active 10-hydroxy metabolite .
Pharmacokinetics
This compound is absorbed from the gastrointestinal tract with highly varying peak plasma concentrations, occurring between 2 and 12 hours after administration . The bioavailability of the active drug is between 30% and 60%, due to extensive first-pass metabolism of the drug in the liver by the CYP2D6 enzyme . The elimination half-life varies from 10 to 50 hours, with an average of 15 hours . Within 24 hours, approximately 25–50% of a dose of amitriptyline is excreted in the urine as inactive metabolites .
Result of Action
The increased concentration of serotonin and norepinephrine in the synaptic cleft enhances the transmission of signals to the postsynaptic neuron. This results in the alleviation of symptoms in conditions such as major depressive disorder, neuropathic pain, and migraine prophylaxis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s genetic makeup, specifically the presence of certain variants of the CYP2C19 and CYP2D6 genes . Additionally, factors such as diet, concurrent medications, and overall health status can also influence the drug’s action .
Biochemical Analysis
Biochemical Properties
Amitriptyline-d6 Hydrochloride plays a significant role in biochemical reactions by inhibiting the reuptake of serotonin and noradrenaline. This compound interacts with several key biomolecules, including serotonin reuptake transporter (SERT) and noradrenaline reuptake transporter (NET). The inhibition constants (K_i) for human SERT and NET are 3.45 nM and 13.3 nM, respectively . Additionally, this compound binds to dopamine reuptake transporter (DAT) with a K_i of 2.58 μM . It also interacts with adrenergic, muscarinic, histamine, and serotonin receptors, contributing to its broad pharmacological profile .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by blocking the reuptake of serotonin and noradrenaline, leading to increased extracellular levels of these neurotransmitters . This elevation in neurotransmitter levels impacts cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with multiple receptors, including serotonin 5-HT2A, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7, as well as noradrenaline α1, histamine H1, and acetylcholine muscarinic receptors, further modulates cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of serotonin and noradrenaline reuptake transporters, leading to elevated levels of these neurotransmitters in the synaptic cleft . This compound also acts as an antagonist at various receptors, including serotonin, noradrenaline, histamine, and acetylcholine receptors . These interactions result in the modulation of neurotransmitter release and receptor activity, contributing to its antidepressant and analgesic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is subject to chemical degradation pathways such as oxidation, hydrolysis, and photodegradation . These degradation processes can impact the stability and potency of the compound, influencing its long-term effects on cellular function. Studies have shown that this compound maintains its stability under controlled conditions, but its degradation can lead to reduced efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively increases serotonin and noradrenaline levels, leading to antidepressant and anxiolytic effects . At higher doses, this compound can cause toxic or adverse effects, including drowsiness, dry mouth, and cardiovascular issues . These dosage-dependent effects highlight the importance of careful dose management in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, including CYP2D6, CYP2C19, and CYP3A4 . These enzymes facilitate the demethylation and hydroxylation of this compound, leading to the formation of its primary active metabolite, nortriptyline . The metabolic pathways of this compound also involve interactions with various cofactors and can influence metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 2 to 12 hours after administration . It is highly protein-bound, with approximately 95% of the available this compound being bound to plasma proteins . This high protein binding affects its distribution and localization within tissues, contributing to its pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with cellular components. The compound is known to localize in multiple cellular compartments, including the cytoplasm and nucleus . Its localization is directed by specific targeting signals and post-translational modifications that guide it to these compartments. The subcellular distribution of this compound can impact its activity and function, influencing its overall pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amitriptyline-d6 Hydrochloride involves the deuteration of Amitriptyline. The process typically starts with the preparation of deuterated precursors, followed by the introduction of these precursors into the synthesis pathway of Amitriptyline. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process includes:
- Deuteration of starting materials.
- Synthesis of the deuterated intermediate.
- Conversion of the intermediate to Amitriptyline-d6.
- Formation of the hydrochloride salt through acid-base reactions.
Chemical Reactions Analysis
Types of Reactions: Amitriptyline-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Amitriptyline-d6 Hydrochloride is widely used in scientific research, including:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic fate of Amitriptyline in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Amitriptyline.
Industry: Employed in quality control and validation of analytical methods for Amitriptyline.
Comparison with Similar Compounds
Amitriptyline Hydrochloride: The non-deuterated form, used as an antidepressant.
Nortriptyline Hydrochloride: A metabolite of Amitriptyline with similar pharmacological properties.
Imipramine Hydrochloride: Another tricyclic antidepressant with a similar mechanism of action.
Uniqueness: Amitriptyline-d6 Hydrochloride is unique due to the presence of deuterium atoms, which makes it an invaluable tool in research for tracing and studying the pharmacokinetics and metabolism of Amitriptyline without altering its pharmacological effects.
Properties
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRPLNVJVHZGT-TXHXQZCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-63-0 | |
Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d6 Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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